1-Octen-3-one

Description

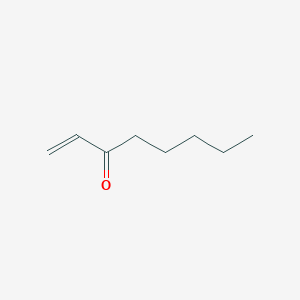

Structure

3D Structure

Properties

IUPAC Name |

oct-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTVSWGXIAYTHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047162 | |

| Record name | 1-Octen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; mushroom odour | |

| Record name | 1-Octen-3-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Octen-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1080/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

59.00 to 60.00 °C. @ 16.00 mm Hg | |

| Record name | 1-Octen-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; miscible in oils, Miscible at room temperature (in ethanol) | |

| Record name | 1-Octen-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1080/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.813-0.819 | |

| Record name | 1-Octen-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1080/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4312-99-6 | |

| Record name | 1-Octen-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4312-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octen-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octen-3-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTEN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LT7Z4Q9XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Octen-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of 1-Octen-3-one from Linoleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthesis of 1-octen-3-one from linoleic acid, a key pathway in the formation of characteristic aroma compounds in fungi and other organisms. The document elucidates the core enzymatic steps, involving lipoxygenase (LOX) and hydroperoxide lyase (HPL), and presents detailed experimental protocols for the characterization of this pathway. Quantitative data on enzyme kinetics and product yields are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of the biosynthesis and its analysis. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, enzymology, and drug development, offering a foundation for further investigation and application of this biosynthetic pathway.

Introduction

This compound is a volatile C8 oxylipin responsible for the typical "mushroom" aroma and is a significant flavor component in many fungi, plants, and dairy products. Its biosynthesis from the polyunsaturated fatty acid, linoleic acid, is a well-characterized enzymatic cascade that holds interest for the food and fragrance industries, as well as for researchers studying fungal metabolism and its potential applications. This guide details the core mechanisms and methodologies for studying this pathway.

The biosynthesis of this compound from linoleic acid is predominantly a two-step enzymatic process. The initial step involves the dioxygenation of linoleic acid by a lipoxygenase (LOX) enzyme to form a hydroperoxide intermediate. Subsequently, a hydroperoxide lyase (HPL) cleaves this unstable intermediate to produce 1-octen-3-ol (B46169), which can then be oxidized to this compound. In some instances, this compound may be formed directly from the HPL-catalyzed cleavage.

The Core Biosynthetic Pathway

The conversion of linoleic acid to this compound is primarily catalyzed by two key enzymes:

-

Lipoxygenase (LOX): This enzyme catalyzes the stereospecific insertion of molecular oxygen into linoleic acid to form a hydroperoxy fatty acid. Depending on the specific LOX, the hydroperoxide group can be introduced at different positions, with 10-hydroperoxy-octadecadienoic acid (10-HPODE) and 13-hydroperoxy-octadecadienoic acid (13-HPODE) being the most common intermediates in this pathway.

-

Hydroperoxide Lyase (HPL): This enzyme, often a cytochrome P450, cleaves the hydroperoxide intermediate. The cleavage of 10-HPODE by HPL yields 1-octen-3-ol and 10-oxo-decanoic acid.[1][2][3][4] The resulting 1-octen-3-ol can be further oxidized to this compound by alcohol dehydrogenases. Some studies also suggest the direct formation of this compound from the hydroperoxide cleavage.

Quantitative Data

The efficiency of this compound biosynthesis is influenced by various factors, including enzyme source, substrate concentration, pH, and temperature. The following tables summarize key quantitative data from studies on this pathway.

Table 1: Enzyme Kinetics and Optimal Reaction Conditions

| Organism/Enzyme Source | Parameter | Value | Reference |

| Agaricus bisporus (crude homogenate) | Optimal Substrate Concentration (Linoleic Acid) | 1.5 mM | [5] |

| Optimal Protein Concentration | 1.5 mg/mL | [5] | |

| Vmax (coupled LOX-HPL) | 6 µg 1-octen-3-ol / mL/min | [5] | |

| Km (coupled LOX-HPL) | 0.3 x 10⁻³ M | [5] | |

| Optimal pH | 7.2 | [4][6] | |

| Optimal Temperature | 35 °C | [4][6] | |

| Agaricus bisporus (in bioreactor) | Optimal Linoleic Acid Concentration | 12 mg/g mushroom | [5][7] |

| Optimal Temperature | 7.8 °C | [5][7] | |

| Optimal pH | 7.5 | [5][7] | |

| Recombinant Psidium guajava HPL in E. coli | Specific Activity (with 1mM Fe²⁺) | 159.95 U/mg | [1][8] |

Table 2: Yield of 1-Octen-3-ol/one from Linoleic Acid

| Organism/System | Product | Yield | Conditions | Reference |

| Agaricus bisporus (crude homogenate) | 1-Octen-3-ol | 36% bioconversion | Pure oxygen atmosphere | [5] |

| Agaricus bisporus (in bioreactor) | 1-Octen-3-ol | 2.7 ± 0.4 mg/g mushroom | Optimized conditions | [5][7] |

| Penicillium camemberti (induced enzymatic extract) | 1-Octen-3-ol | 1.8 µg/mg protein | 0.5 g/L linoleic acid | [9] |

| Penicillium camemberti (induced enzymatic extract) | 1-Octen-3-ol from 10-HPODE | 9.0 µg/mg protein | - | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Preparation of Fungal Enzyme Extract

This protocol is adapted for the extraction of active lipoxygenase and hydroperoxide lyase from fungal mycelium or fruiting bodies (e.g., Agaricus bisporus).

Materials:

-

Fresh or frozen fungal tissue

-

Extraction Buffer: 0.1 M sodium phosphate buffer (pH 6.5-7.5) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone (B124986) (PVP).

-

Mortar and pestle or blender

-

Refrigerated centrifuge

Protocol:

-

Weigh a known amount of fungal tissue (e.g., 10 g).

-

Pre-cool the mortar and pestle or blender.

-

Add the fungal tissue and a small amount of liquid nitrogen (if using a mortar and pestle) and grind to a fine powder.

-

Add 3 volumes of ice-cold extraction buffer (e.g., 30 mL for 10 g of tissue) and continue to homogenize.

-

Transfer the homogenate to a centrifuge tube.

-

Centrifuge at 10,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude enzyme extract. Store on ice and use immediately for activity assays.

Lipoxygenase (LOX) Activity Assay

This spectrophotometric assay measures the formation of conjugated dienes from linoleic acid at 234 nm.

Materials:

-

Crude or purified enzyme extract

-

Assay Buffer: 0.1 M sodium phosphate buffer (pH 6.0-7.0)

-

Substrate Solution: 10 mM sodium linoleate. Prepare by dissolving linoleic acid in a small amount of ethanol (B145695) and then diluting with assay buffer containing 0.1% Tween 20.

-

UV-Vis Spectrophotometer

Protocol:

-

Set the spectrophotometer to 234 nm and 25°C.

-

In a quartz cuvette, mix 2.9 mL of assay buffer and 100 µL of the substrate solution.

-

Incubate for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 10-50 µL of the enzyme extract.

-

Immediately start recording the increase in absorbance at 234 nm for 3-5 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient for hydroperoxides (ε = 25,000 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute.

Hydroperoxide Lyase (HPL) Activity Assay

This assay measures the decrease in absorbance at 234 nm due to the cleavage of the hydroperoxide substrate.[2]

Materials:

-

Crude or purified enzyme extract

-

Assay Buffer: 50 mM sodium phosphate buffer (pH 7.5)

-

Substrate: 10-HPODE or 13-HPODE (prepared enzymatically using a specific LOX) at a concentration of approximately 50 µM in assay buffer.

-

UV-Vis Spectrophotometer

Protocol:

-

Set the spectrophotometer to 234 nm and 25°C.

-

In a quartz cuvette, add 2.9 mL of the hydroperoxide substrate solution.

-

Incubate for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 10-50 µL of the enzyme extract.

-

Immediately record the decrease in absorbance at 234 nm for 3-5 minutes.

-

Calculate the HPL activity based on the rate of substrate consumption. One unit of HPL activity is defined as the amount of enzyme that converts 1 µmol of substrate per minute at 25°C.[2]

Quantification of this compound by GC-MS

This protocol outlines the analysis of this compound from a reaction mixture or fungal culture using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Reaction mixture or fungal culture

-

20 mL headspace vials with septa

-

SPME fiber (e.g., DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

Sodium chloride (NaCl)

-

Internal standard (optional, e.g., this compound-d3)

Protocol:

-

Sample Preparation: Place a known volume of the liquid sample (e.g., 5 mL) or a specified amount of fungal culture into a 20 mL headspace vial. Add NaCl (e.g., 1 g) to increase the volatility of the analytes. If using an internal standard, add a known amount at this stage.

-

HS-SPME: Place the vial in a heating block at a controlled temperature (e.g., 65°C). Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) with agitation.

-

GC-MS Analysis:

-

Injection: Retract the fiber and immediately insert it into the GC injection port for thermal desorption of the analytes.

-

GC Conditions (Example):

-

Injector temperature: 250°C

-

Oven program: Start at 40°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ion source temperature: 230°C

-

Quadrupole temperature: 150°C

-

Scan range: m/z 35-350.

-

-

-

Data Analysis: Identify this compound based on its retention time and mass spectrum (characteristic ions: m/z 57, 85, 126). Quantify the compound by comparing its peak area to a calibration curve prepared with authentic standards.

Conclusion

The biosynthesis of this compound from linoleic acid is a fundamental pathway in the production of important flavor and aroma compounds. This technical guide has provided a comprehensive overview of the enzymatic reactions, quantitative data, and detailed experimental protocols necessary for its study. The provided information and methodologies offer a solid foundation for researchers to further explore the intricacies of this pathway, optimize production systems, and potentially discover novel biocatalysts for industrial applications. The use of the presented protocols will enable consistent and reproducible research in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Fungal Metabolic Pathways for the Production of 1-Octen-3-one: A Technical Guide

Introduction: 1-Octen-3-one, a C8 volatile organic compound (VOC), is a significant contributor to the characteristic earthy and mushroom-like aroma found in many fungal species. Beyond its role as a flavor and aroma compound, it is involved in complex ecological interactions, including defense mechanisms and inter-species signaling. This technical guide provides an in-depth exploration of the core metabolic pathways responsible for this compound biosynthesis in fungi, designed for researchers, scientists, and professionals in drug development. We will detail the enzymatic reactions, present quantitative data, outline key experimental protocols, and provide visual diagrams of the involved processes.

Core Metabolic Pathway: From Linoleic Acid to C8 Volatiles

The primary biosynthetic route to this compound in fungi originates from the oxidative cleavage of linoleic acid, a common polyunsaturated fatty acid. The pathway is a multi-step enzymatic cascade involving lipoxygenases (LOX) and hydroperoxide lyases (HPL).

The key steps are as follows:

-

Oxygenation of Linoleic Acid: The pathway is initiated by a lipoxygenase (LOX) enzyme, which incorporates molecular oxygen into linoleic acid. Depending on the specific LOX, this can occur at different positions, but for the direct formation of this compound, the crucial intermediate is 13-hydroperoxy-octadecadienoic acid (13-HPOD).

-

Cleavage of the Hydroperoxide: The 13-HPOD intermediate is then cleaved by a hydroperoxide lyase (HPL) enzyme. This reaction yields two products: the eight-carbon compound this compound and a ten-carbon fragment, 10-oxodecanoic acid.

-

Subsequent Reduction (Optional): In many fungi, this compound can be further metabolized. It is often reduced by an oxidoreductase enzyme to its corresponding alcohol, 1-octen-3-ol (B46169), which is also a potent aroma compound known as "mushroom alcohol".[1]

An alternative, related pathway proceeds via the 10-hydroperoxy-octadecadienoic acid (10-HPOD) intermediate, which is primarily cleaved to form 1-octen-3-ol directly.[1][2][3] However, the pathway via 13-HPOD is considered the more direct route to this compound.

Caption: Fungal biosynthesis of this compound and its relation to 1-octen-3-ol.

Quantitative Data on Fungal C8 VOC Production

The efficiency of this compound and related C8 VOC production is influenced by various factors, including fungal species, substrate availability, and culture conditions. Below is a summary of quantitative findings from relevant studies.

| Fungal Species | Enzyme(s) | Condition / Factor | Observation | Yield / Activity | Reference |

| Agaricus bisporus | AbLOX & AbHPL | Optimal Temperature | Co-expression of enzymes for 1-octen-3-ol production. | 35 °C | [1][2][3] |

| Agaricus bisporus | AbLOX & AbHPL | Optimal pH | Co-expression of enzymes for 1-octen-3-ol production. | 7.2 | [1][2][3] |

| Agaricus bisporus | AbLOX | Gene Expression | Antisense knockdown of AbLOX gene. | 70-80% decrease in 1-octen-3-ol | [1] |

| Penicillium camemberti | LOX / HPL | Linoleic Acid Induction | Comparison of induced vs. non-induced crude enzyme extracts. | ~2x increase in 1-octen-3-ol production | [4] |

| Penicillium camemberti | HPL | Substrate Conversion | Bioconversion of 10-HPOD by induced enzyme extract. | 9.0 µg 1-octen-3-ol / mg protein | [4] |

| Penicillium camemberti | HPL | Substrate Conversion | Bioconversion of 10-HPOD by non-induced enzyme extract. | 4.6 µg 1-octen-3-ol / mg protein | [4] |

| Aspergillus flavus | N/A | Germination Inhibition | Concentration of 1-octen-3-ol required to suppress germination. | >10 mM | [5] |

Experimental Protocols

Accurate study of fungal metabolic pathways requires robust and sensitive analytical methods. Below are detailed protocols for the analysis of volatile compounds and the assessment of enzyme activity.

Protocol 1: Analysis of Fungal Volatiles by HS-SPME-GC/MS

This protocol describes the identification and quantification of volatile compounds, such as this compound, from the headspace of a fungal culture using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC/MS).[6][7]

Materials:

-

Fungal culture (liquid or solid)

-

20 mL glass headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

Incubator or water bath

-

GC/MS system with a suitable column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Place an aliquot of the liquid fungal culture or a plug of the solid culture into a 20 mL headspace vial. Seal the vial immediately.

-

Equilibration: Incubate the vial at a constant temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.

-

SPME Adsorption: Insert the SPME fiber through the vial's septum, exposing it to the headspace above the culture. Do not let the fiber touch the sample. Keep the fiber exposed for a standardized time (e.g., 30 minutes) to adsorb the volatiles.

-

Desorption and GC/MS Analysis: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C). The adsorbed volatiles will desorb from the fiber onto the GC column.

-

Chromatography: Run a pre-defined temperature program to separate the volatile compounds. For example: initial temperature of 40°C for 2 min, ramp to 240°C at 5°C/min, and hold for 5 min.

-

Mass Spectrometry: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. Collect mass spectra over a range of m/z 40-400.

-

Data Analysis: Identify compounds by comparing their mass spectra to a reference library (e.g., NIST) and by comparing their retention indices to known standards. Quantify by integrating the peak area and comparing it to a calibration curve of an authentic this compound standard.

Caption: Standard workflow for HS-SPME-GC/MS analysis of fungal volatiles.

Protocol 2: Lipoxygenase (LOX) Activity Assay

This spectrophotometric assay measures LOX activity by monitoring the formation of conjugated dienes from linoleic acid, which absorb light at 234 nm.

Materials:

-

Fungal crude protein extract

-

Sodium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

-

Linoleic acid substrate solution (e.g., 10 mM in ethanol)

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing sodium phosphate buffer and the linoleic acid substrate solution. The final volume is typically 1 mL.

-

Blank Measurement: Equilibrate the cuvette to the desired temperature (e.g., 25°C) and measure the absorbance at 234 nm to establish a baseline.

-

Initiate Reaction: Add a small volume of the fungal protein extract to the cuvette, mix quickly by inversion, and immediately start recording the absorbance at 234 nm.

-

Data Acquisition: Record the change in absorbance over time (e.g., for 3-5 minutes). The initial linear rate of increase in absorbance is proportional to the enzyme activity.

-

Calculation: Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for conjugated dienes at 234 nm is 25,000 M⁻¹cm⁻¹. One unit of activity can be defined as the amount of enzyme that produces 1 µmol of hydroperoxide per minute.

Logical Relationship: Gene Expression and Metabolite Production

Genetic manipulation provides powerful evidence for linking specific genes to metabolic pathways. In Agaricus bisporus, reducing the expression of the lipoxygenase gene AbLOX via an antisense strategy led to a corresponding and significant decrease in the production of 1-octen-3-ol, confirming the gene's critical role in the pathway.

Caption: Logical flow from gene expression to final metabolite production.

References

- 1. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Formation of 1-octen-3-ol from Aspergillus flavus conidia is accelerated after disruption of cells independently of Ppo oxygenases, and is not a main cause of inhibition of germination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

The Enzymatic Formation of 1-Octen-3-one in Mushrooms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Octen-3-one is a potent C8 volatile compound that serves as the principal aroma component in most mushroom species, often described as having a characteristic "mushroom-like" or "raw mushroom" scent. The enzymatic cascade responsible for its formation is a key area of study for food scientists and biotechnologists. This guide provides an in-depth overview of the core biosynthetic pathway, presents quantitative data on enzyme kinetics, details relevant experimental protocols, and visualizes the critical pathways and workflows. The formation of this compound is primarily a result of the enzymatic breakdown of fatty acids, a process initiated upon tissue disruption.

Core Biosynthetic Pathway

The generation of this compound in mushrooms is a two-step enzymatic process initiated by physical damage to the mushroom tissue, which brings enzymes and substrates into contact. The primary substrate for this pathway is linoleic acid, and to a lesser extent, linolenic acid.

-

Lipoxygenase (LOX) Action: The pathway begins with the action of lipoxygenase (LOX) on a fatty acid substrate, typically linoleic acid. LOX catalyzes the dioxygenation of linoleic acid to form 13-hydroperoxyoctadecadienoic acid (13-HPOD). This reaction introduces a hydroperoxy group into the fatty acid chain.

-

Hydroperoxide Lyase (HPL) Cleavage: The unstable intermediate, 13-HPOD, is then rapidly cleaved by a specific hydroperoxide lyase (HPL). This cleavage results in the formation of this compound and 10-oxo-decanoic acid. The HPL in this pathway is often referred to as a 13-HPL due to its specificity for hydroperoxides with the functional group at the 13th carbon.

Caption: Biosynthetic pathway of this compound from linoleic acid.

Quantitative Data

The efficiency of this compound production is dependent on various factors including mushroom species, enzyme concentration, substrate availability, pH, and temperature. The following tables summarize key quantitative parameters reported in the literature for the enzymes involved in this pathway.

Table 1: Kinetic Parameters of the Coupled LOX-HPL Reaction in Agaricus bisporus

| Parameter | Value | Conditions | Reference |

| Km (Linoleic Acid) | 0.3 x 10-3 M | Mushroom homogenate | [1] |

| Vmax | 6 µg of 1-octen-3-ol (B46169) ml-1 min-1 | Mushroom homogenate | [1] |

| Optimal Substrate Conc. | 1.5 mM (Linoleic Acid) | Mushroom homogenate | [1] |

| Optimal Protein Conc. | 1.5 mg ml-1 | Mushroom homogenate | [1] |

Table 2: Optimal Reaction Conditions for 1-Octen-3-ol Production in Agaricus bisporus

| Parameter | Optimal Value | Reference |

| Temperature | 35 °C | [2][3] |

| pH | 7.2 | [2][3] |

Table 3: Production Yields of C8 Volatiles

| Mushroom/System | Product | Yield | Conditions/Notes | Reference |

| Agaricus bisporus homogenate | 1-octen-3-ol | 380 µg / g of mushroom | Oxygenated reaction medium | [1] |

| Recombinant S. cerevisiae | (R)-(-)-1-octen-3-ol | Not specified | Expressing T. matsutake LOX and HPL genes | [4] |

| Bioreactor with A. bisporus homogenate | 1-octen-3-ol | Bioconversion yield of 36% | In the presence of pure oxygen | [1] |

Experimental Protocols

Accurate quantification and characterization of the enzymatic formation of this compound require robust experimental procedures. Below are detailed methodologies for key experiments.

Enzyme Extraction from Mushroom Tissue

-

Homogenization: Fresh mushroom tissue (e.g., Agaricus bisporus) is weighed and immediately homogenized in a cold extraction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.5-7.2) at a ratio of 1:2 (w/v). The homogenization should be performed on ice to prevent enzyme denaturation.

-

Filtration: The resulting homogenate is filtered through several layers of cheesecloth to remove solid debris.

-

Centrifugation: The filtrate is then centrifuged at a high speed (e.g., 10,000 x g) for 20-30 minutes at 4°C.

-

Supernatant Collection: The clear supernatant, which contains the crude enzyme extract, is carefully collected and stored on ice for immediate use in activity assays.

Coupled Lipoxygenase-Hydroperoxide Lyase Activity Assay

This assay measures the overall conversion of linoleic acid to C8 volatiles.

-

Reaction Mixture Preparation: A reaction mixture is prepared in a glass vial containing a phosphate buffer (0.1 M, pH 7.2).

-

Enzyme Addition: A specific volume of the crude enzyme extract (e.g., 1 mL) is added to the buffer.

-

Substrate Addition: The reaction is initiated by adding a solution of linoleic acid (e.g., to a final concentration of 1.5 mM). The linoleic acid should be prepared as a sodium salt solution to ensure solubility.

-

Incubation: The reaction vial is sealed and incubated at the optimal temperature (e.g., 35°C) for a defined period (e.g., 20-40 minutes) with constant agitation.

-

Reaction Termination: The reaction is terminated by adding a strong acid (e.g., HCl) or by rapid heating.

-

Product Analysis: The volatile products, including this compound, are then analyzed, typically by Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of this compound by HS-SPME-GC-MS

-

SPME Fiber Exposure: A pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace of the reaction vial for a specific time (e.g., 30 minutes) at a controlled temperature to adsorb the volatile compounds.

-

Thermal Desorption: The fiber is then withdrawn and immediately inserted into the injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed.

-

GC Separation: The volatile compounds are separated on a suitable capillary column (e.g., DB-5ms). The oven temperature program is optimized to achieve good separation of the target analytes.

-

MS Detection: A mass spectrometer is used for the detection and identification of the eluted compounds. This compound can be identified by its characteristic mass spectrum and retention time compared to an authentic standard.

-

Quantification: The concentration of this compound is determined by comparing its peak area to a calibration curve generated with known concentrations of a this compound standard.

Workflow and Pathway Visualizations

To further clarify the processes described, the following diagrams illustrate the experimental workflow and the logical relationships within the biosynthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake - PMC [pmc.ncbi.nlm.nih.gov]

1-Octen-3-one: A Core Technical Guide on the Fungal Volatile Organic Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Octen-3-one, a volatile organic compound (VOC) characteristic of the fungal kingdom, plays a multifaceted role in fungal biology, acting as a signaling molecule, a self-inhibitor of germination, and a potent antimicrobial agent. This technical guide provides an in-depth exploration of this compound, covering its biosynthesis from linoleic acid, its diverse physiological effects, and its ecological significance. Detailed experimental protocols for its analysis and bioactivity assessment are presented, alongside a comparative analysis of its properties with its corresponding alcohol, 1-octen-3-ol (B46169). This document aims to serve as a comprehensive resource for researchers and professionals in mycology, drug development, and chemical ecology.

Introduction

Fungi produce a vast array of volatile organic compounds (VOCs) that mediate their interactions with the environment. Among these, the eight-carbon (C8) compounds are particularly prominent, with this compound and its corresponding alcohol, 1-octen-3-ol, being key players. This compound is recognized for its strong, metallic, mushroom-like odor and is a direct precursor to the more commonly studied 1-octen-3-ol in fungal metabolic pathways.[1][2] This guide focuses specifically on this compound, elucidating its chemical properties, biosynthesis, biological functions, and the methodologies for its study.

Biosynthesis of this compound

The primary pathway for the biosynthesis of this compound in fungi involves the oxidative degradation of linoleic acid, a common fatty acid in fungal cell membranes. This process is initiated by the enzymatic action of lipoxygenase (LOX) and hydroperoxide lyase (HPL).

The key steps are as follows:

-

Hydroperoxidation: Lipoxygenase catalyzes the introduction of a hydroperoxide group into linoleic acid, forming a hydroperoxy-octadecadienoic acid (HPOD) intermediate.

-

Cleavage: Hydroperoxide lyase then cleaves the HPOD molecule. In the pathway leading to C8 volatiles, this cleavage results in the formation of this compound and 10-oxo-decanoic acid.

-

Reduction (optional): this compound can then be further metabolized through reduction by an oxidoreductase to form 1-octen-3-ol.[3]

This biosynthetic pathway is particularly active upon tissue damage, which facilitates the interaction between the enzymes and their substrate, linoleic acid.

Quantitative Data

The production of this compound and its related C8 compounds varies significantly among fungal species and is influenced by factors such as growth stage, substrate, and environmental conditions. The following tables summarize quantitative data on the production of these volatiles and their biological activities.

Table 1: Production of this compound and Related C8 Volatiles by Various Fungi

| Fungal Species | Compound | Production Level | Culture Conditions | Reference |

| Penicillium paneum | This compound | Major peak in headspace | 22 h incubation at 25°C | [4][5] |

| 3-Octanone | Major peak in headspace | 22 h incubation at 25°C | [4][5] | |

| Aspergillus flavus | This compound | Detected in headspace | Disrupted conidia | [6] |

| 1-Octen-3-ol | Up to 57.6 µM | Freeze-thawed conidia | [7] | |

| Trichoderma arundinaceum | Harzianum A | 46.0 - 488.54 µg/mL | 48-h PDB cultures | [8] |

| Neurospora spp. | 1-Octen-3-ol | Detected | Various liquid media |

Table 2: Antimicrobial Activity of this compound and 1-Octen-3-ol

| Compound | Target Organism | Activity | Concentration | Reference |

| 1-Octen-3-ol | Gram-positive bacteria | MIC | 1.0 mg/mL | [3][9] |

| Gram-negative bacteria | MIC | 2.0 mg/mL | [3][9] | |

| Fusarium tricinctum | Complete growth inhibition | 8.0 mg/mL | [3][9] | |

| Fusarium oxysporum | Complete growth inhibition | 8.0 mg/mL | [3][9] | |

| Fusarium tricinctum | Spore germination inhibition | 2.0 mg/mL | [3][9] | |

| Fusarium oxysporum | Spore germination inhibition | 2.0 mg/mL | [3][9] | |

| This compound | Various bacteria and fungi | Lower antimicrobial activity than 1-octen-3-ol | Not specified | [3][9] |

Table 3: Effect of 1-Octen-3-ol on Fungal Spore Germination

| Fungal Species | Effect | Concentration | Reference |

| Aspergillus flavus | Marked inhibition | 100 mM | [6] |

| Aspergillus nidulans | Inhibition | ≥ 10 mM | [6] |

| Penicillium paneum | Germination blocked | 4 mM | |

| Fusarium graminearum | 100% spore germination inhibition | 100 µL/L |

Biological Activities and Mechanism of Action

Antimicrobial Properties

Both this compound and 1-octen-3-ol exhibit antimicrobial activity against a range of bacteria and fungi. However, studies have shown that 1-octen-3-ol generally possesses stronger antimicrobial properties, suggesting that the hydroxyl group plays a crucial role in its activity.[3][9] The primary mechanism of action appears to be the disruption of cell membrane integrity.[3][9] Exposure to 1-octen-3-ol leads to increased membrane permeability, resulting in the leakage of cellular constituents and ultimately cell death.[3][9][10]

Role in Fungal Development and Signaling

This compound and its derivatives act as signaling molecules in fungi, influencing developmental processes such as spore germination and sporulation. At high concentrations, these compounds can act as self-inhibitors, preventing premature germination of spores in dense populations.[6] This phenomenon, known as quorum sensing, allows the fungal colony to coordinate its development based on population density.[11]

In some species, such as Trichoderma, C8 volatiles can induce conidiation (the formation of asexual spores).[11] The precise signaling pathways through which this compound exerts these effects are still under investigation, but they are thought to involve G-protein coupled receptors (GPCRs) and downstream mitogen-activated protein kinase (MAPK) cascades, which are common signaling modules in fungi for responding to environmental cues.[12][13][14]

References

- 1. Fungal-derived semiochemical 1-octen-3-ol disrupts dopamine packaging and causes neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. research.wur.nl [research.wur.nl]

- 5. Germination of penicillium paneum Conidia is regulated by 1-octen-3-ol, a volatile self-inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation of 1-octen-3-ol from Aspergillus flavus conidia is accelerated after disruption of cells independently of Ppo oxygenases, and is not a main cause of inhibition of germination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.knaw.nl [pure.knaw.nl]

- 8. Frontiers | Effects of trichothecene production by Trichoderma arundinaceum isolates from bean-field soils on the defense response, growth and development of bean plants (Phaseolus vulgaris) [frontiersin.org]

- 9. In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Fungal Quorum-Sensing Molecules and Inhibitors with Potential Antifungal Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Magnificent seven: roles of G protein-coupled receptors in extracellular sensing in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functional analysis of the MAPK pathways in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The rise of fungal G-protein coupled receptors in pathogenesis and symbiosis | PLOS Pathogens [journals.plos.org]

An In-depth Technical Guide to the Chemical Properties and Structure of 1-Octen-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Octen-3-one, a volatile organic compound, is a significant contributor to the characteristic aroma of mushrooms and is also associated with the metallic scent of blood on skin. Beyond its sensory attributes, this α,β-unsaturated ketone plays a role in various biological and chemical processes. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and analysis of this compound. Detailed experimental protocols for its synthesis and quantification are presented, along with a summary of its toxicological data. Furthermore, its biosynthetic pathway is elucidated, offering insights for researchers in the fields of natural products, flavor chemistry, and drug development.

Chemical Structure and Identification

This compound is an eight-carbon unsaturated ketone. Its structure features a vinyl group attached to a carbonyl carbon, with a pentyl chain extending from the other side of the carbonyl group.

Chemical Formula: C₈H₁₄O[1]

Molecular Weight: 126.20 g/mol [2]

IUPAC Name: Oct-1-en-3-one[2]

Synonyms: Amyl vinyl ketone, Pentyl vinyl ketone, Vinyl amyl ketone, n-Amyl vinyl ketone[2]

CAS Number: 4312-99-6[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Physical State | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Odor | Strong, metallic, mushroom-like | --INVALID-LINK-- |

| Boiling Point | 174-182 °C at 760 mmHg; 59-60 °C at 16 mmHg | --INVALID-LINK-- |

| Density | 0.833 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.435 | --INVALID-LINK-- |

| Flash Point | 73.8 °C (closed cup) | --INVALID-LINK-- |

| Vapor Pressure | 1.06 mmHg at 25 °C | --INVALID-LINK-- |

| Solubility | Insoluble in water; soluble in alcohol | --INVALID-LINK-- |

| logP (Octanol/Water Partition Coefficient) | 2.180 (estimated) | --INVALID-LINK-- |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| 6.33 (dd, J=17.6, 10.6 Hz) | -CH=CH₂ |

| 6.13 (dd, J=17.6, 1.8 Hz) | -CH=CH ₂ (trans) |

| 5.84 (dd, J=10.6, 1.8 Hz) | -CH=CH ₂ (cis) |

| 2.56 (t, J=7.4 Hz) | -C(=O)-CH ₂- |

| 1.57 (quint, J=7.4 Hz) | -CH₂-CH ₂-CH₂- |

| 1.30 (m) | -CH₂-CH ₂-CH₂- |

| 0.90 (t, J=7.1 Hz) | -CH₃ |

Note: NMR data can vary slightly depending on the solvent and instrument used. The provided data is a compilation from typical values.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 | =C-H stretch (vinyl) |

| ~2960, ~2870 | C-H stretch (aliphatic) |

| ~1680 | C=O stretch (α,β-unsaturated ketone) |

| ~1615 | C=C stretch (vinyl) |

| ~980, ~910 | =C-H bend (vinyl) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak at m/z 126. Key fragment ions include:

| m/z | Assignment |

| 126 | [M]⁺ |

| 97 | [M - C₂H₅]⁺ |

| 83 | [M - C₃H₇]⁺ |

| 70 | [C₄H₆O]⁺ (McLafferty rearrangement) |

| 55 | [C₄H₇]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

Chemical Synthesis of this compound via Oxidation of 1-Octen-3-ol

This protocol describes a common method for the synthesis of this compound by the oxidation of the corresponding alcohol, 1-Octen-3-ol.

Materials:

-

1-Octen-3-ol

-

Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Swern oxidation reagents)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Octen-3-ol in anhydrous DCM.

-

Add PCC (approximately 1.5 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the quantitative analysis of this compound in a liquid matrix using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

Materials and Instrumentation:

-

GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

-

SPME autosampler and fibers (e.g., DVB/CAR/PDMS)

-

Headspace vials with septa

-

This compound standard

-

Internal standard (e.g., 2-heptanone (B89624) or a deuterated analog of this compound)

-

Sample matrix

Procedure:

-

Sample Preparation:

-

Prepare a series of calibration standards of this compound in the sample matrix.

-

To a known volume of each standard and sample in a headspace vial, add a fixed amount of the internal standard.

-

Seal the vials immediately.

-

-

HS-SPME Extraction:

-

Incubate the vials at a controlled temperature (e.g., 60 °C) with agitation for a defined period (e.g., 15 minutes) to allow for equilibration of the analyte in the headspace.

-

Expose the SPME fiber to the headspace for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Desorb the SPME fiber in the hot GC inlet (e.g., 250 °C).

-

Separate the analytes on the capillary column using a suitable temperature program (e.g., start at 40 °C, ramp to 250 °C).

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 55, 70, 83, 126) and the internal standard.

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the concentration of the standards.

-

Determine the concentration of this compound in the unknown samples from the calibration curve.

-

References

The Olfactory Perception of 1-Octen-3-one in Insects: A Technical Guide

An In-depth Examination of the Electrophysiological, Behavioral, and Molecular Responses to a Key Fungal Volatile

Introduction

1-Octen-3-one is a volatile organic compound (VOC) characterized by a potent, mushroom-like odor. As a C8 ketone, it is a common metabolite in fungi and is also found as an oxidation product of 1-octen-3-ol, another well-studied semiochemical.[1] Its presence in the environment serves as a crucial chemical cue for many insect species, guiding behaviors ranging from host location and food foraging to attraction and repulsion. This technical guide provides a comprehensive overview of the current understanding of how insects perceive this compound, detailing the electrophysiological responses, behavioral outcomes, and the underlying molecular and cellular pathways. This document is intended for researchers in chemical ecology, neuroethology, and drug development seeking to understand and manipulate insect olfactory systems.

Electrophysiological and Behavioral Responses to this compound

The perception of this compound across different insect orders elicits varied but significant physiological and behavioral responses. Quantitative data from electroantennography (EAG) and behavioral assays reveal species-specific sensitivities and behavioral roles for this compound.

Data Presentation: Quantitative Responses

The following tables summarize the key quantitative data from electrophysiological and behavioral studies on insect responses to this compound.

Table 1: Electroantennography (EAG) Responses to this compound

| Insect Species | Sex | Mean EAG Response (mV ± SE) | Normalized EAG Response (%) | Notes |

| Aromia bungii (Red-necked longhorn beetle) | Male | 0.77 ± 0.06 | - | Response to a 10 µg dose.[2] |

| Aromia bungii (Red-necked longhorn beetle) | Female | 0.76 ± 0.04 | - | Response to a 10 µg dose.[2] |

| Aenasius bambawalei (Parasitoid wasp) | Not Specified | Significant response reported | - | Evoked a "significant" EAG response, but specific mV values were not provided.[3] |

| Glossina brevipalpis (Tsetse fly) | Mixed | - | 56 | Response normalized to (R)-1-Octen-3-ol as the standard (100%).[4] |

Table 2: Behavioral Responses to this compound

| Insect Species | Assay Type | Behavioral Outcome | Effective Dose/Concentration | Notes |

| Aenasius bambawalei (Parasitoid wasp) | Olfactometer | Attraction | Specific concentrations | Described as an attractant at certain concentrations.[3] |

| Oryzaephilus surinamensis (Sawtoothed grain beetle) | Not Specified | Attraction | 0.1–100 µg (High concentrations) | Attracted to high concentrations but not to lower concentrations (0.0001–0.01 µg).[5][6] |

Molecular and Cellular Perception

The detection of this compound begins at the periphery, involving specialized proteins that bind and transport the odorant to olfactory receptors on the dendrites of olfactory sensory neurons (OSNs).

Odorant Binding Proteins (OBPs)

Odorant Binding Proteins are small, soluble proteins found in the sensillar lymph that are thought to solubilize and transport hydrophobic odorants to the olfactory receptors. In the parasitoid wasp Aenasius bambawalei, the odorant binding protein AbamOBP28 has been shown to undergo conformational changes in the presence of this compound, indicating a direct binding interaction.[3] This suggests that AbamOBP28 plays a role in the perception of this ketone.

Olfactory Receptors (ORs)

While specific olfactory receptors for this compound have not been definitively deorphanized in most species, research on its structural analog, 1-octen-3-ol, provides a strong model. In numerous insects, including mosquitoes and fruit flies, specific ORs are narrowly tuned to detect these C8 volatiles.[7][8] It is highly probable that one or more members of the large and diverse insect OR family are responsible for the detection of this compound. The EAG responses observed in species like Aromia bungii and Glossina brevipalpis are the direct result of this compound activating a population of these receptors on the antenna.[2][4]

Olfactory Signaling Pathway

The perception of an odorant like this compound culminates in the generation of an electrical signal that is sent to the brain. The canonical insect olfactory signaling pathway is a well-established cascade of events.

-

Odorant Entry and Transport : The volatile this compound molecule enters the sensory hair (sensillum) through pores on the cuticle.

-

OBP Binding : Inside the sensillum lymph, the molecule binds to an Odorant Binding Protein (OBP).

-

Receptor Activation : The OBP-odorant complex (or the odorant alone) interacts with a specific Olfactory Receptor (OR) protein embedded in the dendritic membrane of an Olfactory Sensory Neuron (OSN).

-

Ion Channel Gating : Insect ORs form a heteromeric complex with a highly conserved co-receptor known as Orco. This complex functions as a ligand-gated ion channel. Binding of this compound to the specific OR subunit induces a conformational change that opens the channel.

-

Neuron Depolarization : The channel opening allows for an influx of cations, leading to the depolarization of the OSN membrane.

-

Action Potential Firing : If the depolarization reaches the neuron's threshold, it triggers a series of action potentials (spikes).

-

Signal Transmission : These action potentials propagate along the axon of the OSN from the antenna to the antennal lobe in the insect's brain for further processing.

References

- 1. Octenol - Molecule of the Month - December 2009 - HTML-only version [chm.bris.ac.uk]

- 2. Electroantennographic Responses of Aromia bungii (Faldermann, 1835) (Coleoptera, Cerambycidae) to a Range of Volatile Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of behaviorally active semiochemicals in Aenasius bambawalei using a reverse chemical ecology approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. www-pub.iaea.org [www-pub.iaea.org]

- 5. A Systematic Review of the Behavioral Responses by Stored-Product Arthropods to Individual or Blends of Microbially Produced Volatile Cues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Functional Characterization of the Octenol Receptor Neuron on the Maxillary Palps of the Yellow Fever Mosquito, Aedes aegypti | PLOS One [journals.plos.org]

Decoding the Scent: A Technical Guide to the Mechanism of Action of 1-Octen-3-ol on Mosquito Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The volatile organic compound 1-octen-3-ol (B46169) is a key semiochemical that significantly influences mosquito host-seeking behavior. As a component of human breath and sweat, it serves as a crucial cue for many mosquito species, although its role can range from an attractant to a repellent depending on the species, the concentration, and the context of other olfactory cues.[1][2][3] Understanding the molecular mechanisms by which mosquitoes detect and process this signal is paramount for the development of novel and effective insect control strategies. This technical guide provides an in-depth examination of the interaction between 1-octen-3-ol and mosquito olfactory receptors, the subsequent signaling cascades, and the methodologies used to elucidate these processes. While the closely related ketone, 1-octen-3-one, also possesses a characteristic mushroom-like odor, the vast majority of research into mosquito olfaction has focused on the alcohol 1-octen-3-ol, which will be the primary subject of this guide.

Core Receptor Families in 1-Octen-3-ol Detection

Mosquitoes employ two primary families of chemosensory receptors to detect 1-octen-3-ol: Odorant Receptors (ORs) and Ionotropic Receptors (IRs). These receptors are located on the dendrites of olfactory receptor neurons (ORNs) housed within sensory hairs called sensilla, which are predominantly found on the mosquito's antennae and maxillary palps.

Odorant Receptors (ORs)

Insect ORs are heteromeric ligand-gated ion channels composed of two distinct subunits: a variable, odorant-specific receptor (ORx) and a highly conserved co-receptor known as Orco.[4][5] The ORx subunit determines the specificity of the receptor complex to particular odorants, including 1-octen-3-ol. Upon binding of an odorant to the ORx subunit, a conformational change is induced, leading to the opening of the ion channel pore, which is formed by both the ORx and Orco subunits.[6][7] This influx of cations depolarizes the neuron, triggering an action potential.

Several specific ORs have been identified as responsive to 1-octen-3-ol in various mosquito species. A notable example is the AaegOR8 receptor in Aedes aegypti, which is highly sensitive to this compound.[8] In the Southern House Mosquito, Culex quinquefasciatus, two receptors, CquiOR118b (located in the maxillary palps) and CquiOR114b (found in the antennae), have been shown to respond to different enantiomers of 1-octen-3-ol.[1][9]

Ionotropic Receptors (IRs)

IRs represent a more ancient lineage of ligand-gated ion channels and function independently of Orco.[10] They are also heteromeric complexes, typically consisting of a variable, ligand-specific IR subunit and one or more co-receptors, such as IR25a and IR76b.[10] While the role of specific IRs in detecting 1-octen-3-ol is less well-characterized than that of ORs, it is known that IRs are tuned to a variety of odorants, including acids and amines. Some studies suggest that IRs, such as IR25a and IR76b, may be involved in the response to 1-octen-3-ol, although their direct interaction remains an area of active research.[10]

Signaling Pathways

The detection of 1-octen-3-ol by ORs and IRs initiates a rapid signaling cascade that converts the chemical signal into an electrical one, which is then transmitted to the brain for processing.

OR/Orco Signaling Pathway

The binding of 1-octen-3-ol to the ORx subunit of the OR/Orco complex directly gates the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and depolarization of the olfactory receptor neuron. This ionotropic mechanism allows for a rapid response to changes in odor concentration.

IR Signaling Pathway

Similar to the OR/Orco complex, the binding of a ligand to the specific IR subunit of an IR complex directly gates the associated ion channel. This leads to cation influx and subsequent neuronal depolarization.

Quantitative Data on Receptor Responses

The response of mosquito olfactory receptors to 1-octen-3-ol is dose-dependent and can be quantified using electrophysiological and in vitro techniques.

Electrophysiological Responses of Olfactory Receptor Neurons

Single-sensillum recording (SSR) is a powerful technique to measure the firing rate of individual ORNs in response to odorant stimulation.

| Mosquito Species | Neuron/Receptor | Stimulus | Dose | Mean Response (spikes/s ± SEM) | Reference |

| Aedes aegypti | "C" Neuron (AaegOR8) | Racemic 1-octen-3-ol | 0.005 µg | ~50 | [11] |

| Aedes aegypti | "C" Neuron (AaegOR8) | Racemic 1-octen-3-ol | 0.05 µg | ~100 | [11] |

| Aedes aegypti | "C" Neuron (AaegOR8) | Racemic 1-octen-3-ol | 0.5 µg | ~150 | [11] |

| Aedes aegypti | "C" Neuron (AaegOR8) | (R)-(-)-1-octen-3-ol | 0.05 µg | Significantly higher than (S)-(+)-enantiomer | [8] |

| Culex quinquefasciatus | ORN-B (CquiOR118b) | (R)-(-)-1-octen-3-ol | 10 ng | 256.6 ± 12 | [1] |

| Culex quinquefasciatus | ORN-B (CquiOR118b) | (S)-(+)-1-octen-3-ol | 1 µg | 115.5 ± 23 | [1] |

In Vitro Responses of Heterologously Expressed Receptors

The functional properties of individual ORs can be studied by expressing them in heterologous systems, such as Xenopus laevis oocytes, and measuring odorant-induced currents using two-electrode voltage clamp.

| Receptor Complex | Mosquito Species | Stimulus | Concentration (µM) | Normalized Current Response | Reference |

| CquiOR118b/CquiOrco | Culex quinquefasciatus | (R)-1-octen-3-ol | 10 | High | [9] |

| CquiOR118b/CquiOrco | Culex quinquefasciatus | (S)-1-octen-3-ol | 100 | Low | [9] |

| CquiOR114b/CquiOrco | Culex quinquefasciatus | (S)-1-octen-3-ol | 100 | Higher than (R)-enantiomer | [1][9] |

| CquiOR114b/CquiOrco | Culex quinquefasciatus | (R)-1-octen-3-ol | 100 | Lower than (S)-enantiomer | [1][9] |

Behavioral Responses to 1-Octen-3-ol

The activation of olfactory receptors by 1-octen-3-ol translates into distinct behavioral responses that are species- and concentration-dependent.

| Mosquito Species | Behavioral Assay | Stimulus | Concentration | Observed Behavior | Reference |

| Culex quinquefasciatus | Surface Landing & Feeding | Racemic 1-octen-3-ol | 0.01% - 0.1% | Attraction | [1] |

| Culex quinquefasciatus | Surface Landing & Feeding | Racemic 1-octen-3-ol | 1% - 10% | Repellency | [1][12] |

| Culex quinquefasciatus | Surface Landing & Feeding | (R)- & (S)-1-octen-3-ol | 1% | Repellency | [1] |

| Aedes albopictus | Y-tube Olfactometer | 1-octen-3-ol | High | Repellency | [13] |

| Aedes aegypti, Anopheles spp. | Trap-based assays | 1-octen-3-ol + CO₂ | Various | Synergistic Attraction | [3][14] |

Experimental Protocols

Single-Sensillum Recording (SSR)

This electrophysiological technique allows for the direct measurement of action potentials from individual ORNs.

Detailed Methodology:

-

Mosquito Preparation: An adult female mosquito is immobilized, typically by securing it to a glass slide or a custom holder using wax or double-sided tape. The appendage of interest (antenna or maxillary palp) is positioned to allow clear access to the sensilla.

-

Electrode Preparation: Two tungsten microelectrodes are sharpened to a fine point (tip diameter < 1 µm) using electrolysis.

-

Electrode Placement: The preparation is placed under a high-magnification microscope. The reference electrode is inserted into the mosquito's eye, and the recording electrode is carefully maneuvered to pierce the cuticle of a single sensillum, making contact with the sensillar lymph.

-

Odorant Delivery: A continuous stream of humidified, charcoal-filtered air is directed over the preparation. A puff of air carrying a known concentration of 1-octen-3-ol is injected into the airstream for a defined duration.

-

Data Acquisition and Analysis: The electrical signals are amplified, filtered, and recorded using a data acquisition system. Spike sorting software is used to distinguish the action potentials from different neurons within the same sensillum based on their amplitude and shape. The change in spike frequency upon odor stimulation is then quantified.[11][15]

Heterologous Expression in Xenopus Oocytes and Two-Electrode Voltage Clamp (TEVC)

This in vitro system allows for the functional characterization of specific ORs in a controlled environment.

Detailed Methodology:

-

cRNA Synthesis: The coding sequences for the desired ORx and Orco subunits are cloned into expression vectors. Capped complementary RNA (cRNA) is then synthesized in vitro.

-

Oocyte Preparation: Oocytes are surgically harvested from a female Xenopus laevis frog and treated with collagenase to remove the follicular cell layer.

-

cRNA Injection: A precise amount of the ORx and Orco cRNAs are co-injected into the cytoplasm of each oocyte using a microinjection system.

-

Incubation: The injected oocytes are incubated for 2-7 days to allow for the translation and insertion of the receptor proteins into the oocyte membrane.

-

Two-Electrode Voltage Clamp: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conductive solution (e.g., 3M KCl). One electrode measures the membrane potential, while the other injects current to clamp the voltage at a set holding potential.

-

Odorant Application: A solution containing 1-octen-3-ol at a specific concentration is perfused over the oocyte.

-

Data Recording and Analysis: The current required to maintain the holding potential is recorded. An inward current indicates the opening of cation channels. By testing a range of odorant concentrations, a dose-response curve can be generated.[16][17][18][19]

Behavioral Assays

Behavioral assays are essential for linking molecular and physiological findings to the whole-organism response.

-

Y-Tube Olfactometer: This apparatus consists of a Y-shaped tube where mosquitoes are introduced at the base and can choose to fly upwind towards one of two arms, each carrying a different odor stream (e.g., 1-octen-3-ol versus a control). The proportion of mosquitoes choosing each arm provides a measure of attraction or repulsion.[20][21][22]

-

Surface Landing and Feeding Assays: These assays assess the effect of an odorant on behaviors that occur in close proximity to a host. A typical setup involves a heated surface treated with the test compound, often with an underlying blood meal mimic. The number of landings and the proportion of mosquitoes that attempt to feed are quantified.[1][23][24][25][26][27]

Conclusion

The perception of 1-octen-3-ol in mosquitoes is a complex process mediated by specific Odorant and Ionotropic Receptors. The OR/Orco system, in particular, has been well-characterized, revealing a mechanism of direct ligand-gated ion channel activation. The behavioral output, whether attraction or repulsion, is finely tuned by factors such as mosquito species, receptor repertoire, and the concentration of 1-octen-3-ol. The experimental approaches detailed in this guide provide a robust framework for dissecting the molecular underpinnings of mosquito olfaction. A continued and deepened understanding of these mechanisms is critical for the rational design of novel attractants and repellents, which are urgently needed for the effective control of mosquito-borne diseases. Future research will likely focus on further elucidating the role of the IR family in 1-octen-3-ol detection, understanding the combinatorial coding of complex host odor blends, and translating this fundamental knowledge into practical applications for vector control.

References

- 1. 1-Octen-3-ol – the attractant that repels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Current Source Density Analysis of Electroantennogram Recordings: A Tool for Mapping the Olfactory Response in an Insect Antenna [frontiersin.org]

- 3. biodiversitylibrary.org [biodiversitylibrary.org]

- 4. Functional agonism of insect odorant receptor ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Structural basis of odor sensing by insect heteromeric odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Functional Characterization of the Octenol Receptor Neuron on the Maxillary Palps of the Yellow Fever Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Odor-evoked transcriptomics of Aedes aegypti mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Functional Development of the Octenol Response in Aedes aegypti [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Evaluation of 1-octen-3-ol and carbon dioxide as attractants for mosquitoes associated with irrigated rice fields in Arkansas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4.5. Two-Electrode Voltage Clamp Recording from Xenopus Oocytes [bio-protocol.org]

- 17. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Xenopus Oocyte Cut-open Vaseline Gap Voltage-clamp Technique With Fluorometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. insectolfactometer.com [insectolfactometer.com]

- 21. microbe-investigations.com [microbe-investigations.com]

- 22. Evaluation of Mosquito Attractant Candidates Using a High-Throughput Screening System for Aedes aegypti (L.), Culex quinquefasciatus Say. and Anopheles minimus Theobald (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protocol for rearing and using mosquitoes for flight path tracking and behavioral characterization in wind tunnel bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ars.usda.gov [ars.usda.gov]

- 25. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Human landing catches provide a useful measure of protective efficacy for the evaluation of volatile pyrethroid spatial repellents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Mosquito Feeding Assays to Determine the Infectiousness of Naturally Infected Plasmodium falciparum Gametocyte Carriers - PMC [pmc.ncbi.nlm.nih.gov]

The Fungal Volatile: A Technical Guide to the Natural Occurrence of 1-Octen-3-one in Edible Fungi

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octen-3-one, a volatile organic compound (VOC), is a significant contributor to the characteristic aroma profile of many edible fungi. This eight-carbon ketone, often described as having a fresh, mushroom-like, and slightly metallic scent, plays a crucial role in the sensory perception of mushrooms. Its presence and concentration, along with the closely related alcohol 1-octen-3-ol (B46169), are key indicators of fungal species, developmental stage, and freshness. This technical guide provides a comprehensive overview of the natural occurrence of this compound in edible fungi, detailing its biosynthesis, analytical methodologies for its quantification, and a summary of its reported concentrations in various species. This document is intended to serve as a valuable resource for researchers in mycology, food science, and natural product chemistry, as well as professionals in the drug development field exploring the bioactive potential of fungal volatiles.

Biosynthesis of this compound

The formation of this compound in fungi is intrinsically linked to the metabolism of unsaturated fatty acids, primarily linoleic acid.[1][2] This biochemical transformation is an enzymatic cascade initiated by physical damage to the fungal tissue, which brings enzymes and substrates into contact. The key enzymes involved in this pathway are lipoxygenase (LOX) and hydroperoxide lyase (HPL).[1]

The biosynthetic pathway can be summarized as follows:

-

Lipoxygenase (LOX) Activity: Upon tissue disruption, lipoxygenase catalyzes the dioxygenation of linoleic acid, a polyunsaturated fatty acid abundant in fungal cell membranes. This reaction specifically forms 13-hydroperoxy-9,11-octadecadienoic acid (13-HPOD).

-

Hydroperoxide Lyase (HPL) Cleavage: The unstable 13-HPOD is then cleaved by the enzyme hydroperoxide lyase. This cleavage results in the formation of the eight-carbon volatile, this compound, and a C10-oxo-acid.[1]

It is important to note that this compound can be further reduced by alcohol dehydrogenases to form 1-octen-3-ol, another potent aroma compound often found in higher concentrations in many mushroom species.[1] The ratio of this compound to 1-octen-3-ol can vary significantly between different fungal species and even within different tissues of the same mushroom.[3]

Quantitative Data on this compound in Edible Fungi

The concentration of this compound can vary widely among different species of edible fungi and is influenced by factors such as the stage of development, storage conditions, and tissue type (e.g., cap vs. stipe).[3] While 1-octen-3-ol is often the more abundant of the two C8 volatiles, this compound is a key contributor to the overall aroma due to its low odor threshold. The following tables summarize the available quantitative data for this compound and the related compound 1-octen-3-ol in several common edible mushroom species.

Table 1: Concentration of this compound in Edible Fungi

| Fungal Species | Concentration (% of total volatiles) | Reference |

| Boletus edulis | 2.52 | [4] |

| Boletus pinophilus | 5.80 | [4] |

| Cantharellus cibarius | 2.88 | [5] |

| Lentinula edodes | Key odorant, quantitative data variable | [3][6] |

| Pleurotus ostreatus | Key volatile aroma component | [6] |

| Agaricus bisporus | Key volatile aroma component | [6] |

Table 2: Concentration of 1-Octen-3-ol in Edible Fungi for Comparison

| Fungal Species | Concentration (% of total volatiles) | Reference |

| Boletus edulis | 79.75 | [4] |

| Boletus pinophilus | 55.97 | [4] |

| Agaricus xanthodermus | 82.56 | [5] |

| Lentinula edodes | Predominant C8 compound | [3] |

| Pleurotus ostreatus | 17.00 µl/L | [4] |

| Agaricus bisporus | 3.30 - 4.30 µl/L | [4] |

Experimental Protocols for the Analysis of this compound